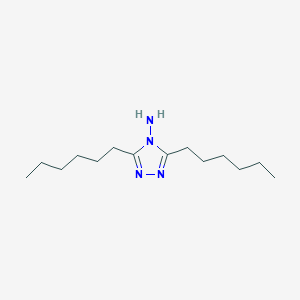

3,5-Dihexyl-4H-1,2,4-triazol-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

62695-60-7 |

|---|---|

Molecular Formula |

C14H28N4 |

Molecular Weight |

252.40 g/mol |

IUPAC Name |

3,5-dihexyl-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C14H28N4/c1-3-5-7-9-11-13-16-17-14(18(13)15)12-10-8-6-4-2/h3-12,15H2,1-2H3 |

InChI Key |

YCWMKCJDBGFAPL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=NN=C(N1N)CCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3,5 Dihexyl 4h 1,2,4 Triazol 4 Amine

Established Synthetic Routes to 4-Amino-1,2,4-Triazoles

The construction of the 4-amino-1,2,4-triazole (B31798) scaffold can be achieved through several classical methodologies. These routes offer versatility and have been widely employed for the synthesis of a diverse range of derivatives.

Reactions of Hydrazine (B178648) with Carboxylic Acids or their Derivatives

A prevalent and direct method for the synthesis of 3,5-disubstituted-4-amino-1,2,4-triazoles involves the reaction of hydrazine with carboxylic acids or their corresponding derivatives. google.comgoogle.com For the specific synthesis of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine, heptanoic acid would serve as the key precursor. The general reaction involves heating two equivalents of the carboxylic acid with an excess of hydrazine hydrate (B1144303). The reaction proceeds through the formation of an intermediate diacylhydrazide, which then undergoes cyclization to form the triazole ring.

The process typically involves reacting hydrazine or its aqueous solution with a carboxylic acid, RCOOH, where R is an alkyl group containing 1 to 10 carbon atoms. google.comgoogle.com The reaction can be conducted in the presence of an acidic ion exchange resin, which allows the process to proceed under milder conditions (150°-180° C) and often results in high yields and purity. google.com For instance, the synthesis of various 3,5-dialkyl-4-amino-1,2,4-(4H)triazoles has been effectively achieved using this method with the appropriate carboxylic acid. google.com

| Precursor 1 | Precursor 2 | Key Conditions | Product |

| Hydrazine Hydrate | Heptanoic Acid | Heating, potential acid catalyst | This compound |

| Hydrazine Hydrate | Propionic Acid | Heating, acidic ion exchange resin | 3,5-Diethyl-4-amino-1,2,4-(4H)triazole google.com |

| Hydrazine Hydrate | Butyric Acid | Heating to 200°C, acidic ion exchange resin | 3,5-Di-n-propyl-4-amino-1,2,4-(4H)triazole google.com |

| Hydrazine Hydrate | Decanoic Acid | Heating, acidic ion exchange resin | 3,5-Dinonyl-4-amino-1,2,4-(4H)triazole google.com |

One-Pot Multicomponent Reactions for 1,2,4-Triazole (B32235) Core Formation

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical approach to the synthesis of complex molecules like 1,2,4-triazoles from simple starting materials in a single step. frontiersin.orgacs.org A general strategy for 1,3,5-trisubstituted 1,2,4-triazoles involves the one-pot reaction of carboxylic acids, monosubstituted hydrazines, and primary amidines. isres.org While this specific approach would need adaptation for a 4-amino-3,5-disubstituted triazole, the principle of combining multiple components to rapidly build the heterocyclic core is a key feature of this methodology. For example, 1-aryl 1,2,4-triazoles can be synthesized directly from anilines in a multicomponent process. acs.org

Cyclization of Amidines and Nitriles

The use of amidines and nitriles as precursors is another established route for forming the 1,2,4-triazole ring. frontiersin.orgorganic-chemistry.org One approach involves the cascade addition-oxidative cyclization of nitriles with amidines. organic-chemistry.org This method can be catalyzed by copper complexes and uses air as the oxidant, offering a pathway to a wide range of 1,2,4-triazole derivatives. organic-chemistry.org Another strategy involves the reaction of 4-amino-1,2,4-triazole with nitriles to form amidines, which can be further manipulated. researchgate.net The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can also be achieved through the annulation of nitriles with hydrazines, a process that is mediated by a base and liberates ammonia (B1221849) gas. rsc.org

A regioselective synthesis of functionalized 3-amino-1,2,4-triazoles has been developed through the 1,3-dipolar cycloaddition of nitrile imines with guanidine (B92328) derivatives, proceeding in moderate to good yields. nih.gov

Synthesis from Hydrazones and Amines

A metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved from hydrazones and aliphatic amines under oxidative conditions. organic-chemistry.org This reaction proceeds through a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization, often using iodine as the catalyst. organic-chemistry.org Hydrazones are popular precursors due to their highly reactive nitrogen pairs and sp2-hybridized carbon atoms, which can react with various amines to synthesize triazoles. frontiersin.org

Ring Transformation Strategies

Ring transformation is a powerful strategy in heterocyclic synthesis, where one heterocyclic ring is converted into another. For the synthesis of 4-amino-1,2,4-triazoles, 1,3,4-oxadiazoles can serve as valuable precursors. The ring transformation of 3-substituted-5-mercapto google.comrsc.orgnih.govoxadiazoles to 3-substituted-4-amino-5-mercapto google.comrsc.orgnih.govtriazoles is achieved by treatment with an alcoholic solution of hydrazine hydrate. rsc.org A similar strategy could be envisioned where a 2,5-dihexyl-1,3,4-oxadiazole is reacted with a suitable aminating agent to yield this compound.

Modern and Green Chemistry Approaches in 1,2,4-Triazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to reduce waste, minimize energy consumption, and avoid hazardous reagents. nih.govnih.gov

Non-conventional energy sources such as microwaves and ultrasound have been employed to accelerate reaction times and improve yields in triazole synthesis. nih.govresearchgate.net Microwave-assisted synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) has been shown to proceed smoothly and efficiently without a catalyst. organic-chemistry.org Ultrasound has also been utilized in the one-pot synthesis of 1,2,4-triazole derivatives. researchgate.net

The use of eco-friendly catalysts and solvents is another cornerstone of green chemistry. nih.govtandfonline.com For instance, magnetic iron oxide (Fe3O4) nanoparticles have been used as an eco-friendly catalyst for the synthesis of bis-4-amino-5-mercapto-1,2,4-triazoles. rsc.org The development of syntheses in greener solvents like water or polyethylene (B3416737) glycol, or even under solvent-free conditions, further enhances the environmental profile of these reactions. organic-chemistry.org

| Green Approach | Description | Potential Application for this compound |

| Microwave Irradiation | Uses microwave energy to rapidly heat reactions, often reducing reaction times from hours to minutes. researchgate.net | The reaction of heptanoic acid and hydrazine hydrate could be accelerated under microwave conditions. |

| Ultrasonic Irradiation | Utilizes the energy of sound waves to induce cavitation, leading to enhanced reaction rates and yields. nih.gov | An ultrasound-assisted one-pot synthesis could potentially be developed. researchgate.net |

| Green Catalysts | Employs non-toxic, recyclable, or biodegradable catalysts to promote reactions. nih.gov | A recyclable solid acid catalyst could be used in place of traditional mineral acids for the cyclization step. google.com |

| Solvent-Free Reactions | Conducting reactions without a solvent to reduce waste and simplify purification. | Grinding the reactants (heptanoic acid and hydrazine hydrate) together, possibly with a catalyst, could be explored. |

Microwave-Assisted Organic Synthesis (MAOS)

No specific studies detailing the Microwave-Assisted Organic Synthesis (MAOS) of this compound were identified. While MAOS has been successfully applied to other 1,2,4-triazole derivatives to reduce reaction times and improve yields, for instance in the synthesis of 3,5-dibenzyl-4-amino-1,2,4-triazole researchgate.net, a direct application of this method for the dihexyl analogue has not been reported. A 2024 study demonstrated the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from various aliphatic carboxylic acids and aminoguanidine (B1677879) bicarbonate, establishing a precedent for using microwave heating for related structures mdpi.com. However, this study did not include the synthesis of the title compound.

Ultrasound-Assisted Synthetic Procedures

There is no available research in the scientific literature describing the use of ultrasound-assisted methods for the synthesis of this compound. Sonication is a recognized green chemistry technique used to enhance reaction rates and yields in the synthesis of other heterocyclic systems, including various 1,2,4-triazole derivatives, but its application to this specific compound has not been documented researchgate.netnih.gov.

Solvent-Free Reaction Conditions

A dedicated solvent-free synthesis for this compound has not been reported. Solvent-free approaches have been developed for other substituted 4-amino-1,2,4-triazoles, such as the reaction of aromatic nitriles with hydrazine elsevierpure.com. Additionally, solvent-free grinding methods have been used for the synthesis of related 4-amino-5-substituted-1,2,4-triazole-3-thiones scientific.netdocumentsdelivered.com. These methods, however, utilize different precursors than those required for the target aliphatic compound.

Utilization of Green Solvents (e.g., water, glycerol, deep eutectic solvents)

No literature was found that specifically employs green solvents such as water, glycerol, or deep eutectic solvents for the synthesis of this compound. The principles of green chemistry are increasingly applied to heterocyclic synthesis, but specific examples pertaining to the title compound are absent nih.gov.

Regioselectivity and Stereoselectivity Control in 3,5-Disubstituted 1,2,4-Triazole Synthesis

For 3,5-disubstituted 1,2,4-triazoles, controlling the placement of the substituent groups (regioselectivity) is paramount. The target compound, this compound, has a symmetrical substitution pattern, which simplifies its synthesis from two identical C7 synthons (e.g., heptanoic acid derivatives). However, in the synthesis of unsymmetrical 3,5-disubstituted triazoles, regioselectivity becomes a critical challenge.

Recent advances have shown that catalyst control can be a powerful tool for directing the outcome of cycloaddition reactions. A notable example is the [3+2] cycloaddition of aryl diazonium salts and isocyanides. In this reaction, the choice of metal catalyst dictates the resulting regioisomer. Using a copper(II) catalyst selectively yields 1,5-disubstituted 1,2,4-triazoles, whereas a silver(I) catalyst directs the reaction to form 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.org This catalyst-dependent selectivity provides a modular and highly efficient route to access specific triazole isomers with excellent functional group compatibility. organic-chemistry.org

Stereoselectivity is generally not a factor in the synthesis of the this compound core, as the molecule is achiral. However, if chiral precursors were used (e.g., containing stereocenters in the hexyl chains), preserving their stereochemical integrity would become important. The mild conditions offered by many modern synthetic methods, including enzymatic and some electrochemical pathways, are often advantageous for maintaining stereochemistry.

| Catalyst | Reactants | Regioisomeric Product | Reference |

|---|---|---|---|

| Copper(II) | Aryl Diazonium Salts + Isocyanides | 1,5-Disubstituted-1,2,4-triazole | organic-chemistry.org |

| Silver(I) | Aryl Diazonium Salts + Isocyanides | 1,3-Disubstituted-1,2,4-triazole | organic-chemistry.org |

Considerations for Scalability and Process Efficiency in Compound Synthesis

Moving a synthetic protocol from laboratory research to large-scale production requires careful consideration of several factors to ensure the process is efficient, safe, cost-effective, and environmentally sustainable. For the synthesis of this compound, scalability hinges on several key aspects of the chosen methodology.

Availability and Cost of Starting Materials: The synthesis should ideally begin from readily available and inexpensive precursors. For the target compound, this would include heptanoic acid, heptanal, or their derivatives, which are common industrial chemicals.

Reaction Conditions: Extreme temperatures or pressures increase energy costs and require specialized equipment. Methods that operate under mild or ambient conditions, such as electrochemical and enzymatic syntheses, are highly desirable for scalability.

Atom Economy and Waste Reduction: One-pot reactions and cascade processes are highly efficient as they reduce the number of intermediate isolation and purification steps, saving time, solvents, and materials. dntb.gov.ua Electrochemical methods that avoid stoichiometric reagents are inherently more atom-economical. dntb.gov.ua

Safety: The avoidance of hazardous reagents (e.g., highly toxic metals, explosive azides) and volatile organic solvents is crucial for large-scale production. Metal-free and electrochemical protocols often provide significant safety advantages.

Throughput and Robustness: The chosen method must be robust and reproducible on a larger scale. Both metal-free and electrochemical protocols have been demonstrated to be scalable to the gram-scale, indicating their potential for further industrial application. dntb.gov.ua

Ultimately, a scalable process for synthesizing this compound would likely integrate principles from the methodologies discussed, favoring a one-pot, catalyst-efficient (or catalyst-free) pathway that proceeds under mild conditions with a favorable safety and environmental profile.

Advanced Spectroscopic Elucidation of 3,5 Dihexyl 4h 1,2,4 Triazol 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular structure of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine by mapping the chemical environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁵N. The symmetrical nature of the 3,5-disubstituted triazole core simplifies certain aspects of the spectra, while the flexibility of the hexyl chains introduces complexity that can be resolved using one- and two-dimensional NMR techniques.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the hexyl chains and the exocyclic amino group. Due to the molecule's C₂ symmetry, the two hexyl groups are chemically equivalent, meaning each corresponding proton pair will produce a single, combined signal.

The protons of the hexyl chains would exhibit characteristic aliphatic signals. The methylene (B1212753) group (α-CH₂) directly attached to the triazole ring is expected to be the most deshielded of the alkyl protons, appearing as a triplet at approximately δ 2.5-2.8 ppm. The subsequent methylene groups (β, γ, δ, ε) would appear as a series of overlapping multiplets in the typical aliphatic region of δ 1.2-1.7 ppm. The terminal methyl group (ζ-CH₃) would be the most shielded, appearing as a triplet around δ 0.9 ppm.

The signal for the amino (NH₂) protons is anticipated to be a broad singlet, a characteristic resulting from quadrupole broadening and potential chemical exchange. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), this peak is often observed in the range of δ 5.2-5.8 ppm. ijcrt.org Its chemical shift can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ζ-CH₃ | ~0.9 | Triplet (t) | ~7.0 |

| β, γ, δ, ε-(CH₂)₄ | ~1.2-1.7 | Multiplet (m) | - |

| α-CH₂ | ~2.7 | Triplet (t) | ~7.5 |

Note: Predicted values are based on spectral data from analogous 3,5-dialkyl- and 4-amino-1,2,4-triazole (B31798) derivatives.

The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are expected: two for the triazole ring carbons and six for the carbons of the hexyl chain.

The C3 and C5 carbons of the triazole ring are chemically equivalent and would give rise to a single signal in the downfield region, typically around δ 155-165 ppm, reflecting their position within the electron-deficient heterocyclic ring. urfu.ru The carbon of the α-CH₂ group is expected at approximately δ 30-35 ppm. The remaining methylene carbons of the hexyl chain would appear in the range of δ 22-32 ppm, with the terminal methyl carbon (ζ-CH₃) being the most upfield at around δ 14 ppm. The specific assignments for the internal methylene carbons can be challenging due to signal overlap but can be resolved using 2D NMR techniques.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 / C5 (Triazole Ring) | ~160 |

| α-C | ~32 |

| β-C | ~29 |

| γ-C | ~26 |

| δ-C | ~31 |

| ε-C | ~22 |

Note: Predicted values are based on spectral data from analogous 3,5-dialkyl- and 4-amino-1,2,4-triazole derivatives. mdpi.com

¹⁵N NMR is a powerful technique for probing the electronic structure of nitrogen-containing heterocycles. semanticscholar.org In this compound, three distinct nitrogen signals are anticipated. The two equivalent ring nitrogens, N1 and N2, are expected to have significantly different chemical shifts from the exocyclic amino nitrogen attached to N4.

Based on studies of similar 1,2,4-triazole (B32235) systems, the ring nitrogens (N1/N2) are expected to resonate in a range of -130 to -160 ppm relative to nitromethane. semanticscholar.org The exocyclic amino nitrogen is typically more shielded and would appear further upfield, potentially in the range of -300 to -330 ppm. ¹⁵N NMR is particularly useful for studying tautomeric equilibria, although in the case of the symmetrically substituted 4-amino-4H-1,2,4-triazole, the 4H tautomer is generally stable. acs.org

Table 3: Predicted ¹⁵N NMR Spectral Data for this compound

| Nitrogen Assignment | **Predicted Chemical Shift (δ, ppm, rel. to CH₃NO₂) ** |

|---|---|

| N1 / N2 (Ring) | ~ -145 |

Note: Predicted values are based on published data for substituted 5-amino-1,2,4-triazoles. semanticscholar.org

For unambiguous assignment of the ¹H and ¹³C signals, especially within the overlapping aliphatic region of the hexyl chains, 2D NMR experiments are essential.

A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. Strong cross-peaks would be observed between adjacent protons in the hexyl chains. For instance, the α-CH₂ protons (δ ~2.7 ppm) would show a correlation to the β-CH₂ protons (δ ~1.6 ppm), which in turn would correlate with the γ-CH₂ protons, and so on, down to the terminal methyl group. This creates a clear "walk" along the alkyl backbone, allowing for a definitive assignment of each methylene group. No correlations would be expected between the NH₂ protons and the hexyl chain protons under normal conditions.

A Heteronuclear Single Quantum Coherence (HSQC) or Gradient Heteronuclear Multiple Quantum Coherence (gHMQC) experiment is used to correlate protons with their directly attached carbons. This technique would be instrumental in assigning the ¹³C signals of the hexyl chains. Each ¹H signal from a CH, CH₂, or CH₃ group will show a cross-peak with the ¹³C signal of the carbon to which it is bonded. For example, the ¹H triplet at ~0.9 ppm would correlate to the ¹³C signal at ~14 ppm, confirming their assignment as the terminal methyl group. Similarly, each methylene proton signal would be paired with its corresponding carbon signal, resolving any ambiguities from the 1D spectra. Furthermore, heteronuclear experiments like ¹H-¹⁵N gHMBC can be used to distinguish between different isomeric forms of triazoles by observing long-range couplings between protons and nitrogens. rsc.org

Two-Dimensional (2D) NMR Techniques for Complex Structures

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectra of 1,2,4-triazole derivatives are characterized by absorption bands that are influenced by the nature and position of the substituents on the triazole ring. For example, 4-ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibits a maximum absorption (λmax) at 351.0 nm, while 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole has a λmax at 297.0 nm. nih.gov For 3,5-diamino-1,2,4-triazole, electronic transitions are mainly derived from π-π* contributions. researchgate.net It is expected that this compound would exhibit absorption bands in the UV region characteristic of the triazole core, with the alkyl and amino substituents causing slight shifts in the absorption maxima.

Table 1: UV-Vis Absorption Data for Selected 1,2,4-Triazole Derivatives

| Compound | λmax (nm) | Solvent |

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351.0 | CH2Cl2 |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 297.0 | CH2Cl2 |

| 4-((4-(Dimethylamino)phenyl)methyleneamino)-4H-1,2,4-triazole | 420 | Methanol (B129727) |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. The crystal structure of 4-amino-3,5-dimethyl-4H-1,2,4-triazole reveals a monoclinic system with specific unit cell dimensions. nih.govresearchgate.net In this structure, intermolecular N—H···N hydrogen bonds are observed. nih.gov Similarly, the structure of 2,2′-(4-Amino-4H-1,2,4-triazole-3,5-diyl)diphenol shows an orthorhombic crystal system with both intramolecular and intermolecular hydrogen bonding. nih.gov For this compound, a single-crystal X-ray diffraction analysis would be expected to reveal the precise conformation of the hexyl chains and the hydrogen bonding network involving the amino group and triazole nitrogen atoms, which dictates the packing in the solid state.

Table 2: Crystallographic Data for Selected 4-Amino-1,2,4-Triazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 4-Amino-3,5-dimethyl-4H-1,2,4-triazole | C4H8N4 | Monoclinic | P21/c | 5.8423 | 7.7540 | 12.846 | 96.91 |

| 2,2′-(4-Amino-4H-1,2,4-triazole-3,5-diyl)diphenol | C14H12N4O2 | Orthorhombic | P212121 | 8.262 | 9.384 | 15.919 | 90 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This data is then used to confirm the empirical formula. For newly synthesized 1,2,4-triazole derivatives, elemental analysis is routinely performed to verify their composition. urfu.rudergipark.org.tr For example, the calculated elemental composition for C14H12O2N4 was found to be in close agreement with the experimentally determined values (Calcd: C, 62.69; H, 4.48; N, 20.90%; Found: C, 62.58; H, 4.42; N, 20.83 %). nih.gov For this compound (C14H28N4), the calculated percentages would be C, 67.69%; H, 11.36%; and N, 22.56%. Experimental verification of these values would provide strong evidence for the successful synthesis of the target compound.

Table 3: Elemental Analysis Data for a Representative 1,2,4-Triazole Derivative

| Compound | Element | Calculated (%) | Found (%) |

| 2,2′-(4-Amino-4H-1,2,4-triazole-3,5-diyl)diphenol (C14H12O2N4) | C | 62.69 | 62.58 |

| H | 4.48 | 4.42 | |

| N | 20.90 | 20.83 |

Computational Chemistry and Theoretical Investigations of 4 Amino 1,2,4 Triazoles

Quantum Chemical Methods for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of 4-amino-1,2,4-triazole (B31798) derivatives at a molecular level. These methods provide detailed information about the electronic distribution and energy of the system.

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic properties of 4-amino-1,2,4-triazole systems. organic-chemistry.orgdnu.dp.ua DFT calculations, often using the B3LYP functional with basis sets such as 6-31G(d,p) or cc-pVDZ, are utilized to perform geometry optimizations and calculate vibrational frequencies. zsmu.edu.uaepstem.net These calculations are crucial for confirming that the optimized structures correspond to true energy minima on the potential energy surface, which is verified by the absence of imaginary frequencies. zsmu.edu.ua

DFT analysis provides insights into the reactivity of these molecules through the examination of frontier molecular orbitals (HOMO and LUMO). zsmu.edu.ua The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity and is frequently calculated for triazole derivatives. researchgate.net Furthermore, DFT is used to study tautomeric equilibria and the influence of different solvents on the stability of various forms of triazole compounds. zsmu.edu.ua

Table 1: Representative DFT-Calculated Parameters for a Substituted 1,2,4-Triazole (B32235) Derivative Data is generalized from studies on related compounds to illustrate typical values.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) (eV) | Difference between ELUMO and EHOMO | 4.0 to 5.5 |

| Dipole Moment (Debye) | Measure of molecular polarity | 2.0 to 5.0 |

| Electronegativity (χ) | Tendency to attract electrons | 3.5 to 5.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 |

Ab initio methods, which are based on first principles without empirical parameters, are employed for the high-accuracy calculation of thermochemical properties. The G3(MP2) composite approach is one such method used to estimate the gas-phase standard molar enthalpies of formation (ΔfH°m(g)) for amino-1,2,4-triazole derivatives. researchgate.net Studies have shown a very good agreement between the enthalpies of formation derived from experimental techniques like static-bomb combustion calorimetry and those estimated through G3(MP2) calculations. researchgate.net This consistency supports the use of high-level theoretical calculations to reliably predict thermodynamic properties for other derivatives in this class where experimental data may be lacking. researchgate.net

Table 2: Comparison of Experimental and Calculated Gas-Phase Enthalpies of Formation for Amino-1,2,4-Triazoles at 298.15 K Source: Based on data for 3-amino- and 3,5-diamino-1H-1,2,4-triazole. researchgate.net

| Compound | Experimental ΔfH°m(g) (kJ·mol-1) | Calculated (G3MP2) ΔfH°m(g) (kJ·mol-1) |

|---|---|---|

| 3-Amino-1H-1,2,4-triazole | 101.5 ± 2.4 | 100.9 |

| 3,5-Diamino-1H-1,2,4-triazole | 85.9 ± 3.0 | 86.3 |

Molecular Structure and Conformational Analysis

Understanding the three-dimensional structure and conformational possibilities of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine is critical, as these factors govern its interactions and properties.

The initial step in theoretical structural analysis is geometry optimization, which seeks to find the most stable arrangement of atoms in a molecule. epstem.net For related compounds like 3,5-diamino-1,2,4-triazole, DFT methods such as B3LYP with the 6-31G* basis set have been successfully used to calculate geometrical parameters, showing good agreement with experimental X-ray diffraction data. nih.gov The exploration of the potential energy surface helps to identify not only the most stable geometry but also other local minima and the transition states that connect them.

The presence of flexible alkyl chains, such as the two hexyl groups in this compound, gives rise to conformational isomerism. These isomers, or conformers, differ by rotation about single bonds. Computational studies on other flexible triazoles have used DFT to scan potential energy surfaces by systematically changing dihedral angles to locate all possible conformers and calculate the energy barriers between them. ekb.eg Such analyses are vital for determining the relative stability of different conformers and identifying the most likely structures to be present under given conditions. kaust.edu.sa The influence of the solvent on conformational stability is also a key consideration, with studies showing that the stability of conformers can increase with the dielectric constant of the solvent. ekb.eg

Electronic Structure and Reactivity Descriptors

Quantum chemical calculations yield a variety of electronic structure descriptors that are invaluable for predicting the chemical reactivity of a molecule.

For 4-amino-1,2,4-triazole derivatives, these descriptors help to understand their behavior in chemical reactions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. zsmu.edu.ua The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a general indicator of the molecule's stability; a larger gap implies higher stability and lower chemical reactivity. zsmu.edu.uaresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another powerful tool, as they visualize the electron density distribution around the molecule. researchgate.netnih.gov These maps reveal electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). nih.govacs.org Similarly, Fukui functions can be calculated to provide a more quantitative prediction of the most reactive sites within the molecule for both nucleophilic and electrophilic reactions. dnu.dp.uanih.govacs.org For C-amino-1,2,4-triazoles, these computational tools have been used to predict that harder electrophiles are more likely to attack the N-4 atom of the triazole ring, while softer electrophiles may target the N-2 atom or the amino group. nih.govacs.org

Table 3: Key Reactivity Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| HOMO-LUMO Gap (ΔE) | Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. zsmu.edu.ua |

| Molecular Electrostatic Potential (MEP) | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites on the molecule. nih.gov |

| Fukui Functions | Quantitatively predicts the most likely sites for electrophilic, nucleophilic, and radical attack. dnu.dp.uanih.gov |

| Global Hardness (η) and Softness (S) | Measures the resistance to change in electron configuration; related to the HOMO-LUMO gap. researchgate.net |

Frontier Molecular Orbitals (HOMO and LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted 1,2,4-Triazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,2,4-Triazole | -7.5 | 1.5 | 9.0 |

| 4-Amino-1,2,4-triazole | -6.8 | 1.2 | 8.0 |

Note: The values in this table are illustrative and can vary based on the computational method and basis set used.

Molecular Electrostatic Potential (MEP) Maps for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored in shades of red) correspond to areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. mdpi.com

For 4-amino-1,2,4-triazole scaffolds, MEP analysis reveals that the most negative potential is concentrated around the nitrogen atoms of the triazole ring due to their high electronegativity and the presence of lone pair electrons. researchgate.netmdpi.com The amino group also contributes to the electronegative character. The hydrogen atoms of the amino group and those attached to the ring carbons typically exhibit a positive electrostatic potential. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

Analysis of Atomic Charges and Electron Localization Function

The distribution of atomic charges provides a quantitative measure of the electron distribution in a molecule. Methods such as Mulliken population analysis are used to calculate these charges. In 4-amino-1,2,4-triazole systems, the nitrogen atoms of the triazole ring consistently show negative Mulliken charges, confirming their role as nucleophilic centers. The exocyclic nitrogen atom of the amino group also carries a negative charge, though its magnitude can be influenced by substituents.

The Electron Localization Function (ELF) offers a detailed picture of electron pairing and localization in a molecule. It helps in identifying regions of covalent bonds, lone pairs, and core electrons. For 4-amino-1,2,4-triazoles, ELF analysis would highlight the localization of electron density in the N-N and C-N bonds of the triazole ring, as well as the lone pairs on the nitrogen atoms.

Tautomerism and Isomeric Stability of 4-Amino-1,2,4-Triazole Scaffolds

Substituted 1,2,4-triazoles can exist in different tautomeric forms depending on the position of the labile hydrogen atom. ijsr.net For the parent 1,2,4-triazole, the 1H- and 4H-tautomers are possible, with studies indicating that the 1H-tautomer is generally more stable. ijsr.netresearchgate.net

In the case of 3-amino-1,2,4-triazole, three tautomers can exist: 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, and 3-amino-4H-1,2,4-triazole. ijsr.net Theoretical and physical studies have established the stability order to be 1H > 2H > 4H for this particular isomer. ijsr.net The relative stability of these tautomers is crucial as it can significantly influence the compound's biological activity and chemical reactivity. For 4-amino-1,2,4-triazole, the amino group is attached to the N4 position, and tautomerism would involve the movement of a proton from the amino group to one of the ring nitrogens, though the 4-amino form is generally the most stable. mdpi.com The presence of bulky substituents, such as the dihexyl groups in this compound, could potentially influence the tautomeric equilibrium.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Computational studies on C-amino-1H-1,2,4-triazoles have shown that 3-amino derivatives are predicted to be stronger nucleophiles than their 5-amino counterparts, as indicated by their higher values for the nucleophilicity index (Nu), HOMO energy, softness (S), and chemical potential (μ). acs.org

Table 2: Illustrative Global Reactivity Descriptors for Amino-1,2,4-triazole Isomers

| Descriptor | 3-Amino-1H-1,2,4-triazole | 5-Amino-1H-1,2,4-triazole |

|---|---|---|

| Chemical Potential (μ) | Higher | Lower |

| Chemical Hardness (η) | Lower | Higher |

| Global Softness (S) | Higher | Lower |

Note: This table represents relative trends as reported in computational studies. acs.org

For C-amino-1H-1,2,4-triazoles, calculations of Fukui functions and MEPs indicate that reactions involving the amino group are more facile for the 3-amino isomers compared to the 5-amino isomers. nih.gov Furthermore, these local descriptors can differentiate the reactivity of the various nitrogen atoms within the triazole ring. For instance, increasing the electrophile's hardness tends to favor an attack at the N-4 position, whereas softer electrophiles are more likely to react at the N-2 position or the 3-amino group. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting the spectroscopic data of complex organic molecules. For derivatives like this compound, these predictions are crucial for structural confirmation and analysis.

The Gauge-Including Atomic Orbital (GIAO) method, often paired with Density Functional Theory (DFT), is a robust approach for the ab initio calculation of nuclear magnetic resonance (NMR) chemical shifts. mdpi.comresearchgate.net This technique involves optimizing the molecular geometry and then calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). nih.gov By comparing these calculated values to a reference standard like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts (δ) can be predicted with high accuracy. mdpi.com

For this compound, GIAO-DFT calculations can:

Confirm Structure: A strong correlation between the predicted and experimentally measured NMR spectra provides high confidence in the assigned molecular structure. nih.gov

Assign Resonances: Theoretical shifts help in the unambiguous assignment of complex spectra, especially for the quaternary carbons and nitrogen atoms of the triazole ring, which can be challenging to assign experimentally.

Determine Regioselectivity: In reactions where multiple isomers can be formed, comparing the experimental NMR data of the product with the predicted spectra for all possible regioisomers allows for a definitive determination of the reaction's outcome. nih.gov

Below is an illustrative table of predicted NMR chemical shifts for this compound, calculated using the GIAO-DFT method.

| Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C3/C5 (Triazole Ring) | 155-165 | Quaternary carbons of the triazole ring, typically deshielded. |

| N1/N2 (Triazole Ring) | -100 to -120 | Ring nitrogen atoms, sensitive to substitution and electronic environment. |

| N4 (Amino Group N) | -280 to -300 | Exocyclic amino nitrogen, highly shielded compared to ring nitrogens. |

| NH₂ | 5.0-6.0 | Protons of the exocyclic amino group; chemical shift can be solvent-dependent. |

| α-CH₂ (Hexyl Chain) | 2.5-3.0 | Methylene (B1212753) group directly attached to the triazole ring. |

| Terminal CH₃ (Hexyl Chain) | 0.8-1.0 | Methyl group at the end of the alkyl chain. |

Theoretical vibrational analysis using DFT is a standard method for interpreting infrared (IR) and Raman spectra. nih.gov Following geometry optimization, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled using an empirical scaling factor to improve agreement with experimental data. nih.gov

This computational analysis provides a detailed assignment of vibrational modes, linking specific spectral bands to the stretching, bending, and torsional motions of atoms within the molecule. For this compound, this allows for the precise assignment of key functional groups. nih.govresearchgate.net

Key vibrational modes for this compound and their typical frequency ranges are presented in the following table.

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3300-3450 | Symmetric and asymmetric stretching of the amino (NH₂) group. |

| C-H Stretch | 2850-2960 | Symmetric and asymmetric stretching of CH₂ and CH₃ groups in the hexyl chains. |

| C=N Stretch | 1610-1640 | Stretching vibrations of the endocyclic C=N bonds within the triazole ring. nih.gov |

| N-N Stretch | 1420-1460 | Stretching of the N-N single bonds in the triazole ring. |

| Ring Breathing | 950-1050 | Collective in-plane deformation of the entire triazole ring. |

| CH₂ Scissoring/Bending | 1450-1470 | Bending modes of the methylene groups in the hexyl chains. |

Theoretical Calculation of Thermochemical Parameters

Computational chemistry enables the estimation of crucial thermochemical parameters that define the stability and energy content of a molecule. High-level composite methods, such as the Gaussian-n (Gn) theories (e.g., G3(MP2)), are employed to calculate gas-phase standard molar enthalpies of formation (ΔfH°). researchgate.net These calculations provide valuable data, especially for compounds where experimental measurements like combustion calorimetry are not feasible. researchgate.net

For this compound, these parameters are essential for understanding its intrinsic stability. Other calculated properties, such as Bond Dissociation Energies (BDEs), can predict the weakest bond in the molecule and offer insights into potential decomposition pathways.

The table below lists key thermochemical parameters and their notional calculated values for this compound.

| Parameter | Illustrative Calculated Value | Significance |

|---|---|---|

| Heat of Formation (ΔfH° gas) | +50 to +100 kJ/mol | Indicates the energy required to form the molecule from its constituent elements in their standard states. |

| Bond Dissociation Energy (C-N) | 350-450 kJ/mol | Energy required to break the bond between a hexyl group and the triazole ring. |

| Bond Dissociation Energy (N-NH₂) | 250-350 kJ/mol | Energy required to cleave the exocyclic amino group from the triazole ring. |

| Total Electronic Energy | Varies with method/basis set | The sum of kinetic and potential energy of electrons in the molecule at 0 K. |

Crystal Structure Prediction and Analysis of Intermolecular Interactions

While experimental single-crystal X-ray diffraction provides the definitive solid-state structure, computational methods can predict the crystal packing and analyze the non-covalent interactions that govern it. For molecules like 4-amino-1,2,4-triazoles, hydrogen bonding is a dominant directional force in the crystal lattice. nih.gov

Computational analysis can map the molecular electrostatic potential to identify electron-rich (acceptor) and electron-poor (donor) regions, predicting the most favorable sites for hydrogen bonding. researchgate.net

The table below summarizes the expected crystallographic and intermolecular interaction parameters for this compound.

| Parameter | Expected Feature/Value | Description |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Commonly observed for substituted triazoles. nih.gov |

| Hydrogen Bond Type | N-H···N | Primary interaction involving the amino group and ring nitrogens. nih.gov |

| H-Bond Distance (H···A) | 2.0 - 2.5 Å | Typical distance for moderate strength hydrogen bonds. |

| H-Bond Angle (D-H···A) | 160 - 180° | Indicates a strong, linear hydrogen bond. |

| Other Interactions | van der Waals, C-H···π | Interactions involving the hexyl chains and the aromatic triazole ring. |

Chemical Reactivity and Derivatization Strategies for 3,5 Dihexyl 4h 1,2,4 Triazol 4 Amine

Reactions Involving the Exocyclic 4-Amino Group

The lone pair of electrons on the nitrogen atom of the exocyclic amino group makes it a potent nucleophile, enabling it to react with a wide range of electrophilic reagents. This reactivity is the foundation for the synthesis of a multitude of derivatives with potential applications in various fields of chemistry.

The reaction of primary amines with carbonyl compounds to form imines, or Schiff bases, is a fundamental transformation in organic chemistry. nih.govdergipark.org.tr The 4-amino group of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine readily undergoes condensation with various aldehydes and ketones to yield the corresponding N-(4H-1,2,4-triazol-4-yl)imines. researchgate.netfabad.org.tr

These reactions are typically carried out by refluxing equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent, such as methanol (B129727) or acetic acid. nih.govresearchgate.net The general reaction is illustrated below:

Scheme 1: General synthesis of Schiff bases from this compound.

The resulting Schiff bases are often stable, crystalline solids. nih.gov Those derived from aromatic aldehydes tend to be more stable than their aliphatic counterparts due to the conjugation between the aromatic ring and the azomethine (-N=CH-) group. nih.govdergipark.org.tr

Table 1: Examples of Schiff Base Synthesis from 4-Amino-1,2,4-triazole (B31798) Analogues

| Amine Reactant | Carbonyl Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Amino-3,5-dimethyl-1,2,4-triazole | Benzaldehyde | 4-(Benzylideneamino)-3,5-dimethyl-4H-1,2,4-triazole | High | scirp.org |

| 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione | 4-Methylbenzaldehyde | 4-((4-Methylbenzylidene)amino)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Good | mdpi.com |

| 4-Amino-1,2,4-triazole | 4-Nitrobenzaldehyde | 1-(4-Nitrophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine | 97% | nih.gov |

Condensation Reactions with Aldehydes and Ketones Leading to Schiff Bases

Mechanistic Investigations of Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds in two main stages. nih.gov

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amino group of the triazole on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral aminoalcohol, commonly known as a hemiaminal or carbinolamine. nih.gov

Dehydration: In the presence of an acid catalyst, the hydroxyl group of the unstable hemiaminal is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the final imine product. nih.gov

The addition of a small amount of acid, such as hydrochloric acid, is crucial as it catalyzes the dehydration step, which is typically the rate-determining step of the reaction. nih.gov

The efficiency of Schiff base formation is governed by both steric and electronic factors related to the aminotriazole and the carbonyl compound.

Electronic Factors: The reactivity of the carbonyl compound is a key determinant. Aromatic aldehydes bearing electron-withdrawing groups (e.g., -NO₂, -CN) on the phenyl ring are more electrophilic and react readily. nih.gov Conversely, electron-donating groups can decrease the reactivity of the aldehyde. Interestingly, for 4-amino-1,2,4-triazoles reacting with substituted benzaldehydes, electron-withdrawing groups can stabilize the hemiaminal intermediate, sometimes allowing for its isolation, while electron-donating groups tend to favor the direct formation of the Schiff base. nih.gov

Steric Factors: The steric hindrance around both the amino group and the carbonyl group can significantly affect the reaction rate. The bulky hexyl groups at the 3 and 5 positions of the this compound molecule likely impose some steric hindrance, which could slow the rate of reaction compared to less substituted aminotriazoles like 4-amino-1,2,4-triazole. Similarly, sterically hindered ketones react more slowly than aldehydes.

Hemiaminals are typically unstable and exist only as transient intermediates in the pathway to imine formation. nih.gov However, research on 4-amino-1,2,4-triazole has shown that under specific conditions, stable hemiaminals can be isolated. nih.gov

The reaction between 4-amino-1,2,4-triazole and benzaldehydes substituted with strong electron-withdrawing groups, such as cyano or nitro groups, can yield stable hemiaminals, particularly when the reaction is conducted in aprotic solvents under neutral conditions. nih.govresearchgate.net The stability of these intermediates is attributed to the combined electronic influence of the 1,2,4-triazole (B32235) moiety and the electron-withdrawing substituent on the phenyl ring. nih.gov The addition of an acid catalyst promotes the subsequent dehydration of these stable hemiaminals to form the corresponding Schiff bases. nih.gov

The nucleophilic 4-amino group of this compound can be readily acylated by reacting it with acylating agents like acid chlorides or acid anhydrides. This reaction leads to the formation of N-(4H-1,2,4-triazol-4-yl)amides. This N-functionalization is a common strategy to introduce new functional groups and build more complex molecular architectures. researchgate.net For instance, novel N-acyl derivatives have been synthesized from symmetrical 4-amino-1,2,4-triazoles. researchgate.net

Other N-functionalizations are also possible. For example, in the field of energetic materials, the amino group of similar triazole compounds has been converted to an N-nitramino group, demonstrating the versatility of this functional group for derivatization. acs.org

The reaction of this compound with isocyanates and isothiocyanates provides a direct route to the synthesis of N,N'-disubstituted urea (B33335) and thiourea (B124793) derivatives, respectively. nih.gov This reaction involves the nucleophilic addition of the amino group to the electrophilic carbon of the isocyanate or isothiocyanate.

Scheme 2: Synthesis of urea and thiourea derivatives.

These reactions are generally efficient and proceed under mild conditions. nih.gov The synthesis of thiourea derivatives of 4-amino-1,2,4-triazoles is well-documented, highlighting the utility of this reaction for creating molecules with diverse biological activities. researchgate.netnih.gov Alternative methods for urea synthesis exist, such as those employing phosgene (B1210022) or its safer equivalents, which proceed via an isocyanate intermediate generated in situ. nih.gov

Table 2: General Methods for Urea and Thiourea Synthesis from Amines

| Derivative | Reagent | General Method | Reference |

|---|---|---|---|

| Urea | Isocyanate | Nucleophilic addition of amine to isocyanate. | asianpubs.org |

| Urea | Phosgene/Equivalents | Amine reacts with phosgene to form an isocyanate intermediate, followed by reaction with a second amine. | nih.gov |

| Thiourea | Isothiocyanate | Nucleophilic addition of amine to isothiocyanate. | semanticscholar.org |

Reactions at the 1,2,4-Triazole Ring System

The reactivity of the 1,2,4-triazole ring in this compound is dictated by the presence of multiple nitrogen atoms, each with distinct nucleophilic character, and the potential for functionalization at the carbon positions. The exocyclic 4-amino group significantly influences the electronic distribution within the ring, affecting the regioselectivity of subsequent reactions.

Alkylation of the 1,2,4-triazole core is a common strategy for introducing structural diversity, but it is often complicated by a lack of regioselectivity. The 3,5-disubstituted-4-amino-1,2,4-triazole system possesses several potential sites for electrophilic attack: the N-1 and N-2 ring nitrogens and the exocyclic 4-amino group. The inherent nucleophilicity of these sites governs the outcome of alkylation reactions.

Studies on analogous 1,2,4-triazole systems reveal that the site of alkylation is influenced by several factors, including the nature of the electrophile, the substituents on the triazole ring, and the reaction conditions. For instance, in S-protected 1,2,4-triazoles, which have three potential nucleophilic nitrogen centers, alkylation with various dihaloalkanes has been shown to occur at the N-1 and N-2 positions, with N-2 alkylated isomers being preferentially formed. nih.govresearchgate.net

In the case of C-amino-1,2,4-triazoles, computational and experimental studies have shown that quaternization with alkyl halides can proceed with low selectivity, involving the N-2 and N-4 atoms, as well as the exocyclic 3-amino group, as potential reaction centers. nih.gov The hardness of the electrophile plays a crucial role; harder electrophiles tend to favor attack at the N-4 atom, while softer electrophiles show a higher probability of attacking the N-2 atom or the exocyclic amino group. nih.gov For this compound, the N-1 and N-2 positions are the primary sites for ring alkylation. The presence of the 4-amino group and the two hexyl chains would introduce steric and electronic effects that further modulate this regioselectivity.

| Triazole System | Reaction/Electrophile | Observed Regioselectivity | Reference |

|---|---|---|---|

| S-protected 1,2,4-triazoles | Alkylation with dihaloalkanes | Preferential formation of N(2) alkylated isomers; N(1) also observed. | nih.gov |

| 1-substituted C-amino-1,2,4-triazoles | Quaternization with alkyl halides | Low selectivity; reaction at N-2, N-4, and exocyclic NH2 group. | nih.gov |

| 3(5)-substituted 1,2,4-triazole-3(5)-carboxylates | Alkylation with MeI | Formation of nearly equimolar mixtures of N1 and N2 products. | nih.gov |

While this compound already possesses alkyl substituents, further functionalization at these positions generally requires synthesis from appropriately substituted precursors rather than direct modification of the hexyl chains. A versatile approach involves the construction of the triazole ring with desired functional groups already in place.

An efficient strategy for creating functionalized 1,2,4-triazoles starts with readily available acyl hydrazides. nih.gov For example, reacting an acyl hydrazide with ethyl 2-ethoxy-2-iminoacetate hydrochloride can yield 1,2,4-triazole-3(5)-carboxylates. nih.govresearchgate.net These carboxylate precursors are valuable building blocks that can be converted into a wide array of other functional groups such as amides, nitriles, hydrazides, and hydroxamic acids. nih.gov This methodology allows for the introduction of diverse functionalities at the C-3 and/or C-5 positions, which can then be elaborated into more complex structures. Although this describes the synthesis of the ring with functionality, it represents the primary strategy for accessing C-3 and C-5 modified analogues of the title compound.

Cycloaddition and Ring-Forming Reactions Involving the Triazole Core as a Synthon

The 1,2,4-triazole ring, while generally aromatic and stable, can be modified to participate in cycloaddition reactions, serving as a valuable synthon for constructing more complex heterocyclic systems. acgpubs.org A prominent example involves the transformation of the triazole core into a 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD). acgpubs.org This derivative is a highly reactive azadienophile that readily participates in Diels-Alder reactions with a variety of dienes. acgpubs.org

While the 4-amino-3,5-dihexyl variant is not itself a dienophile, it serves as a precursor to structures that could be. By analogy, modification of the 4-amino group and oxidation could potentially yield a reactive triazoledione (B1667160) synthon. Such synthons are known to undergo [4+2] and [3+2] cycloadditions. acgpubs.org For example, PTAD has been shown to react with oxazoles and 5-alkoxythiazoles in formal [3+2] cycloadditions that involve ring-opening of the reaction partner. acgpubs.org This highlights the potential of using a modified 3,5-dihexyl-1,2,4-triazole core as a building block in the synthesis of novel fused and polycyclic heterocyclic compounds. researchgate.netuzhnu.edu.ua

Oxidative Coupling and Other Bond-Forming Transformations

The 1,2,4-triazole nucleus can participate in various oxidative coupling and bond-forming reactions to generate more complex architectures. These transformations often involve metal catalysis to facilitate the formation of new carbon-nitrogen or nitrogen-nitrogen bonds.

Copper-catalyzed oxidative coupling reactions are effective for the synthesis of 1,2,4-triazole derivatives. organic-chemistry.org These reactions can proceed through sequential N-C and N-N bond formation under an air atmosphere, utilizing readily available starting materials. organic-chemistry.org Another powerful method involves the iodine-catalyzed synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines, which occurs via a cascade of C-H functionalization, double C-N bond formation, and subsequent oxidative aromatization. organic-chemistry.org

Furthermore, oxidative heterocyclization is a key strategy for forming the triazole ring itself, which informs potential transformations of the pre-formed ring. For instance, the oxidation of semicarbazide (B1199961) derivatives can lead to the formation of 1,2,4-triazole structures. osi.lv Similarly, the oxidation of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols is a known transformation, suggesting that the 4-amino group in this compound could be a handle for oxidative modifications. researchgate.net These methods underscore the utility of oxidative strategies in either constructing or further derivatizing the 1,2,4-triazole scaffold.

Studies on Hydrolytic Stability and Degradation Pathways

The 1,2,4-triazole ring is characterized by its high aromaticity, which confers significant chemical and metabolic stability. ijsr.net This stability is a key reason for its prevalence in pharmaceuticals and agrochemicals.

Generally, 1,2,4-triazoles are very stable and resistant to hydrolysis, even in strongly acidic conditions. researchgate.net Environmental studies on triazole-based fungicides confirm that they are often persistent in aquatic environments due to their high water solubility and resistance to hydrolysis. isres.orgresearchgate.net

While resistant to chemical hydrolysis, the degradation of the 1,2,4-triazole ring can occur through other pathways. Photolysis, or degradation by light, can be a significant pathway for some triazole derivatives. researchgate.net Additionally, under specific conditions, biological degradation can occur. For example, the co-metabolic biodegradation of 1H-1,2,4-triazole has been observed in activated sludge reactors, where nitrification processes enhance its breakdown into intermediates like 2,4-dihydro- researchgate.netuzhnu.edu.uaresearchgate.nettriazol-3-one. researchgate.net Thermal degradation studies also show that 1,2,4-triazole derivatives possess good thermal stability, typically decomposing at temperatures above 200°C. jocpr.com

| Condition/Pathway | Stability/Degradation Finding | Reference |

|---|---|---|

| Acidic Hydrolysis | Generally very stable and resistant to hydrolysis. | researchgate.net |

| Environmental Hydrolysis | Resistant to hydrolysis, leading to persistence in aquatic systems. | isres.orgresearchgate.net |

| Photolysis | Can be a significant degradation pathway for some derivatives. | researchgate.net |

| Biodegradation | Possible via co-metabolic pathways (e.g., through nitrification). | researchgate.net |

| Thermal Degradation | Generally stable up to ~200°C before undergoing degradation. | jocpr.com |

Exploration of Applications Beyond Traditional Biological Domains for 1,2,4 Triazol 4 Amines with Alkyl Substitution

Materials Science Applications

Role in Polymer Chemistry and as Monomers for Polymerizable Derivatives

There is no available research data on the use of 3,5-Dihexyl-4H-1,2,4-triazol-4-amine as a monomer or its role in polymer chemistry. In general, triazole rings can be incorporated into polymer backbones to enhance thermal stability and modify other physical properties, but specific studies involving the dihexyl derivative are absent.

Industrial Applications in Dyes and Inks

No information could be found regarding the application of this compound in the formulation of dyes or inks. The chromophoric and auxochromic properties necessary for such applications have not been documented for this compound.

Corrosion Inhibition Studies and Mechanistic Understanding in Metallic Systems

While many nitrogen-containing heterocyclic compounds, including various 1,2,4-triazole (B32235) derivatives, are effective corrosion inhibitors for metals, no corrosion inhibition studies specifically investigating this compound have been published in the available literature. The mechanism of action for such inhibitors typically involves the adsorption of the molecule onto the metal surface, forming a protective layer. The presence of heteroatoms (nitrogen) and potentially the alkyl chains could influence this adsorption, but without experimental data, its efficacy remains unknown.

Components in High-Energy-Density Materials

The high nitrogen content of the triazole ring makes it a structural motif of interest in the development of high-energy-density materials. However, there are no accessible studies that report the synthesis or characterization of this compound for this purpose. The presence of long alkyl (hexyl) chains would likely result in a lower nitrogen content and higher carbon/hydrogen content compared to smaller derivatives, which may not be favorable for achieving high energy density.

Ligands in Coordination Chemistry for Metal Complex Synthesis

The 1,2,4-triazole ring system and the exocyclic amine group provide potential coordination sites for metal ions. Derivatives of 4-amino-1,2,4-triazole (B31798) are well-documented as ligands, capable of forming both mononuclear and polynuclear metal complexes with interesting magnetic and structural properties. However, a search of the scientific literature did not yield any reports on the synthesis and characterization of metal complexes involving this compound as a ligand.

Structural Characterization of Metal Complexes

As no metal complexes of this compound have been reported, there is no data on their structural characterization.

Spectroscopic and Electronic Properties of Coordination Compounds

While specific studies on the coordination complexes of this compound are not extensively documented, the spectroscopic and electronic properties can be inferred from extensive research on analogous 3,5-dialkyl- and other substituted 4-amino-1,2,4-triazole compounds. These ligands are known to coordinate with a variety of transition metal ions, acting as versatile building blocks for polynuclear complexes. eurjchem.commdpi.com The coordination typically occurs through the nitrogen atoms of the triazole ring (N1 and N2) and/or the exocyclic amino group. nih.govnih.gov

The formation of these coordination compounds is confirmed and studied through various spectroscopic techniques:

Infrared (IR) Spectroscopy: The IR spectra of the free ligand are characterized by stretching vibrations of the N-H (amino group), C=N, and N-N bonds of the triazole ring. Upon coordination with a metal ion, significant shifts in these vibrational frequencies are observed. For instance, a shift in the C=N stretching vibration to a lower frequency is often indicative of the nitrogen atoms of the triazole ring participating in the coordination. eurjchem.com This provides direct evidence of the ligand-metal bond formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide insights into their electronic structure and the geometry of the coordination sphere. In the UV region, intense bands corresponding to π-π* and n-π* transitions within the triazole ligand are typically observed. The visible region often displays weaker d-d transition bands for complexes with transition metals like Co(II), Ni(II), and Cu(II). The position and intensity of these bands are dependent on the metal ion, its coordination number, and the resulting geometry, which can range from tetrahedral to octahedral. nih.govresearchgate.net Ligand-to-metal charge transfer (LMCT) bands may also be observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic complexes. Changes in the chemical shifts of the protons and carbons of the triazole ring and the alkyl substituents upon complexation provide further evidence of coordination. nih.govresearchgate.net The presence of long alkyl chains, such as in this compound, would be clearly identifiable in the aliphatic region of the NMR spectrum, and their signals could be used to probe changes in the molecular environment upon complex formation.

The electronic properties of these coordination compounds are largely dictated by the nature of the metal-ligand bond. Studies on similar systems have shown that the metal-ligand bonds in 1,2,4-triazole complexes possess a significant covalent character. The hexyl groups in this compound would primarily exert an electronic effect through induction and sterically influence the geometry and stability of the resulting complexes.

| Spectroscopic Technique | Observed Feature | Typical Range/Shift | Interpretation |

|---|---|---|---|

| Infrared (IR) | ν(C=N) | ~1620-1500 cm⁻¹ | Shifts to lower frequency upon coordination, indicating involvement of ring nitrogens. eurjchem.com |

| ν(M-N) | ~580-450 cm⁻¹ | Appearance of new bands confirms metal-ligand bond formation. eurjchem.com | |

| UV-Visible | π-π* / n-π* | 250-380 nm | Intra-ligand electronic transitions. nih.gov |

| d-d transitions | 450-700 nm | Corresponds to electronic transitions within the metal d-orbitals; indicates coordination geometry. | |

| ¹H NMR | Triazole CH (if present) | Shift upon coordination | Change in electronic environment of the ring. |

| NH₂ | Shift upon coordination | Indicates involvement or change in the environment of the amino group. researchgate.net |

Theoretical Studies on Ligand-Metal Interactions and Coordination Modes

Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the intricacies of ligand-metal interactions and predicting the preferred coordination modes of 1,2,4-triazole-based ligands. nih.govresearchgate.net These computational studies complement experimental data by providing detailed information on molecular structures, bond energies, and electronic properties. researchgate.net

For 4-amino-1,2,4-triazole derivatives, several coordination modes are possible:

Monodentate Coordination: The ligand can bind to a single metal center, typically through one of the ring nitrogen atoms (N1 or N2). eurjchem.com

Bidentate Chelating Coordination: The ligand can chelate a single metal ion, for example, through the N4 of the amino group and the N1 of the triazole ring. nih.gov

Bidentate Bridging Coordination: This is a very common mode for 1,2,4-triazoles, where the N1 and N2 atoms of the triazole ring bridge two different metal centers, leading to the formation of polynuclear chains or clusters. mdpi.com

DFT calculations are employed to determine the optimized geometries of the resulting metal complexes and to calculate their stability. nih.gov By comparing the energies of different possible isomers, the most favorable coordination mode can be predicted. Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the electronic nature of the metal-ligand bond and helps to explain the observed electronic spectra and reactivity. For instance, the distribution of HOMO and LUMO can indicate the sites of electrophilic and nucleophilic attack and the nature of charge transfer transitions. researchgate.net

In the case of this compound, theoretical studies would be valuable to understand how the bulky hexyl groups influence the coordination geometry and the stability of the resulting complexes. The steric hindrance from these alkyl chains might favor certain coordination modes over others and could affect the nuclearity of the final structure.

Potential in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)isres.org

The inherent aromaticity and electron-rich nature of the 1,2,4-triazole ring make it an attractive scaffold for the development of optoelectronic materials. Certain 1,2,4-triazole derivatives and their metal complexes exhibit strong luminescence, high thermal stability, and good charge-transporting properties, which are essential for applications in devices like Organic Light-Emitting Diodes (OLEDs).

Zinc(II) complexes with 1,2,4-triazole derivatives, for instance, have been shown to exhibit strong green-blue luminescence in the solid state, making them promising candidates for emissive materials in OLEDs. nih.gov The coordination of the triazole ligand to a metal center can enhance the photophysical properties, leading to higher quantum yields and tunable emission wavelengths.

The introduction of long alkyl chains, such as the hexyl groups in this compound, can be a strategic design element for optoelectronic materials. These chains can significantly improve the solubility of the compound in common organic solvents, which is crucial for processing and fabricating thin films for devices using solution-based techniques like spin-coating or inkjet printing. Moreover, the alkyl chains can influence the solid-state packing of the molecules, which in turn affects charge mobility and device efficiency.

Agrochemical Intermediates in Chemical Synthesis (General, non-specific biological activity)

The 1,2,4-triazole heterocycle is a key structural motif present in a wide array of commercially successful agrochemicals, particularly fungicides. Compounds like this compound serve as valuable intermediates or building blocks in the synthesis of more complex, active agrochemical ingredients.

The utility of the 4-amino-1,2,4-triazole core lies in its synthetic versatility. The exocyclic amino group provides a reactive handle for further chemical transformations. It can be readily converted into other functional groups, such as Schiff bases via condensation with aldehydes and ketones, or used in cyclization reactions to build larger heterocyclic systems. These reactions allow for the systematic modification of the molecular structure to optimize properties like target specificity and environmental persistence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.